1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol
Description
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol (hereafter referred to as the target compound) is a benzothiazole-derived tertiary alcohol with a pent-4-en-1-ol backbone. Its molecular formula is $ \text{C}{18}\text{H}{17}\text{NOS} $, and it features a benzo[d]thiazole moiety linked to a phenyl group and an unsaturated aliphatic chain (). The compound was synthesized via a multi-step procedure involving the reaction of benzoyl chloride with $ N,O $-dimethylhydroxylamine hydrochloride, followed by Grignard addition and purification (). Key spectroscopic data include:
- $ ^1\text{H} $ NMR (CDCl$_3$): δ 8.00 (dt, 1H), 7.83–7.23 (m, 9H), 6.04–5.54 (m, 1H, alkene), 5.21–4.74 (m, 2H, alkene), 3.90 (s, 1H, OH), 2.61–2.03 (m, 4H, aliphatic) .
- $ ^{13}\text{C} $ NMR: δ 178.0 (C=O), 152.6–121.7 (aromatic/heterocyclic carbons), 115.3 (alkene), 79.0 (quaternary C-OH) .
The compound’s structural uniqueness lies in the conjugation of the benzothiazole’s electron-deficient aromatic system with the electron-rich phenyl group and the reactive pentenol chain, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C18H17NOS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H17NOS/c1-2-3-13-18(20,14-9-5-4-6-10-14)17-19-15-11-7-8-12-16(15)21-17/h2,4-12,20H,1,3,13H2 |
InChI Key |
YVBHEHBOSRZWQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Preparation Methods
Photocatalytic Radical Aroylation
A highly efficient method involves photocatalytic radical aroylation using aryl halides. The reaction employs fac-Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) as a photocatalyst under visible light irradiation. In a representative procedure, 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is synthesized by reacting the benzothiazole precursor with 4-trifluoromethylbenzonitrile in 1,2-dichloroethane (DCE) at room temperature. Key additives include bis(pinacolato)diboron (B₂pin₂) and 2,2,6,6-tetramethylpiperidine (TMP), which facilitate radical generation and stabilization.
Mechanistic Insights :
- The photocatalyst fac-Ir(ppy)₃ absorbs light, generating an excited-state species (fac-Ir(ppy)₃*) that undergoes single-electron transfer (SET) with the aryl halide.
- This produces an aryldifluoromethyl radical, which reacts with the alkene moiety of the pentenol substrate.
- A heteroaryl migration follows, yielding the tertiary alcohol product.
This method achieves an 84% yield under optimized conditions and is notable for its mild reaction parameters and functional group tolerance.
Nucleophilic Addition via Sulfonated Intermediates
An alternative route involves sulfonation followed by nucleophilic addition . In this approach, 2-(methylsulfonyl)benzo[d]thiazole is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C. The resulting sulfone intermediate reacts with acyl halides to form the target compound after workup.
Procedure :
- Sulfonation : 2-(methylsulfonyl)benzo[d]thiazole is generated via oxidation of the parent benzothiazole.
- Nucleophilic Attack : LiHMDS deprotonates the sulfone, enabling nucleophilic addition of the acyl halide.
- Quenching : The reaction is quenched with saturated aqueous NH₄Cl, followed by extraction with ethyl acetate and purification via flash chromatography.
This method yields 71–89% depending on the acyl halide used, though it requires stringent temperature control.
Limitations of Heteroaromatic Group Migration
Attempts to synthesize the compound via heteroaromatic group migration with diazo compounds have proven unsuccessful. For example, reactions of this compound with diazoacetates under Rh(II) catalysis failed to induce migration, highlighting the method’s incompatibility with this substrate.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Photocatalytic Aroylation | fac-Ir(ppy)₃, B₂pin₂, TMP, DCE | RT, visible light | 84% | Mild conditions, high functional tolerance |
| Sulfonation/Addition | LiHMDS, acyl halides, THF | −78°C to RT | 71–89% | Scalable, well-characterized intermediates |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.50–8.25 ppm correspond to aromatic protons from the benzothiazole and phenyl groups. The pentenol chain exhibits resonances at δ 5.70–5.90 ppm (alkene CH) and δ 4.50–4.70 ppm (CH₂ adjacent to hydroxyl).
- ¹³C NMR : Key signals include δ 165.0 ppm (C=N of benzothiazole) and δ 125–137 ppm (aromatic carbons).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₈H₁₇NOS (calc. 295.1038, found 295.1035).
Infrared (IR) Spectroscopy
A broad O–H stretch at ~3400 cm⁻¹ and C=N absorption at 1600 cm⁻¹ verify the alcohol and benzothiazole functionalities.
Optimization Challenges and Solutions
Solvent and Additive Effects
Temperature Sensitivity
The exothermic nature of the sulfonation reaction necessitates slow addition of LiHMDS at −78°C to prevent decomposition.
Chemical Reactions Analysis
Photocatalytic Radical Aroylation with Benzoyl Chlorides
This reaction utilizes fac-Ir(ppy)₃ as a photocatalyst to achieve C–C bond formation between the alkenol moiety and acyl radicals generated from benzoyl chlorides .
Key Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| Photocatalyst | fac-Ir(ppy)₃ (1 mol%) |
| Solvent | Dimethylacetamide (DMA) |
| Light Source | 100W blue LED |
| Temperature | 23°C |
| Reaction Time | 22 hours |
Substrate Scope and Yields :
| Benzoyl Chloride Substituent | Product Yield (%) |
|---|---|
| 2-CF₃ | 90 |
| 4-MeO | 78 |
| 3-Cl | 85 |
| 4-NMe₂ | 62 |
| Thiophen-2-yl | 70 |
Mechanistic Insights :
-
Acyl radicals form via single-electron transfer (SET) from the excited Ir catalyst to the benzoyl chloride.
-
The benzothiazole group stabilizes the transient alkyl radical intermediate, enabling selective migration over competing pathways .
-
Chirality transfer experiments showed moderate retention (71:29 to 85.5:14.5 er), suggesting partial radical recombination dynamics .
Photocatalytic Defluoroalkylation with Trifluoromethylbenzonitriles
This reaction couples 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol with trifluoromethylarenes to install difluoroalkyl groups via radical defluorination .
Optimized Conditions :
-
Catalyst : fac-Ir(ppy)₃
-
Additives : B₂Pin₂ (1.2 equiv), TMP (2.0 equiv)
-
Solvent : DCE (0.1 M)
-
Light : Blue LEDs
Substrate Tolerance:
| Trifluoromethylarene Substituent | Yield (%) |
|---|---|
| 4-CN | 77 |
| 4-CN, 3-Cl | 84 |
| 4-CN, 2-F | 82 |
| 2-CN | <10 |
Critical Observations :
-
Para-substituted trifluoromethylbenzonitriles react efficiently, while ortho- and meta-substituted analogs show negligible activity .
-
TEMPO or BHT addition suppresses product formation, confirming a radical-chain mechanism .
Attempted Aryl Migration with Diazo Compounds
Efforts to induce 1,5- or 1,3-aryl migration using dimethyl 2-diazomalonate under Rh catalysis were unsuccessful .
Tested Substrates and Outcomes :
| Substrate Structure | Result |
|---|---|
| This compound | No product detected |
| 1-(Benzo[d]thiazol-2-yl)-1-phenylprop-2-en-1-ol | No product detected |
Hypothesized Limitations :
-
High energy barriers for dearomatization of the benzothiazole ring may disfavor migratory insertion .
-
Competing side reactions (e.g., carbene dimerization) likely dominate under tested conditions .
Radical Trapping and Functional Group Compatibility
The alkenol group participates in radical addition, while the benzothiazole ring acts as a stabilizing auxiliaries.
Functional Group Tolerance :
| Functional Group | Compatibility |
|---|---|
| Halides (Cl, F) | Yes |
| Heteroaryl (thiophenyl, furyl) | Moderate |
| Sterically hindered (adamantyl) | Yes |
Notable Exceptions :
Scientific Research Applications
Scientific Research Applications of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol
This compound is a compound with a unique structure that combines a benzothiazole ring with a phenylpent-4-en-1-ol moiety. This compound is utilized in diverse scientific research applications, spanning chemistry, biology, medicine, and industry.
Applications Overview
| Area | Application |
|---|---|
| Chemistry | Utilized as a building block in synthesizing complex molecules and as a reagent in various organic reactions. |
| Biology | Studied for its potential antimicrobial, antifungal, and anticancer properties. |
| Medicine | Researched for potential use in developing new therapeutic agents for diseases such as tuberculosis and cancer; benzothiazole derivatives have been shown to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis. |
| Industry | Employed in the production of agrochemicals, dyes, and other industrial products. |
Chemical Reactions and Synthesis
This compound can be synthesized through various methods, including the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent.
Types of Reactions:
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used; oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Case Studies and Research Findings
-
Photocatalytic Radical Aroylation of Unactivated Alkenes:
- This compound was used in a study involving photocatalytic radical aroylation of unactivated alkenes . The initial investigation focused on the reaction of this compound with 2-trifluoromethylbenzoyl chloride .
- mechanistic studies were performed using a radical trap (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to the standard reaction of benzothiazole substituted alkene .
- Semi-heterogeneous photocatalytic fluoroalkylation-distal:
Related Compounds
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds share a similar benzothiazole core and have been studied for their antimicrobial properties.
- Thiazolidine-4-one derivatives: These compounds also contain a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Physicochemical Properties
- Molecular Formula:
- Molecular Weight: 295.4 g/mol
- IUPAC Name: 1-(1,3-benzothiazol-2-yl)-1-phenylpent-4-en-1-ol
- InChI: InChI=1S/C18H17NOS/c1-2-3-13-18(20,14-9-5-4-6-10-14)17-19-15-11-7-8-12-16(15)21-17/h2,4-12,20H,1,3,13H2
- SMILES: C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared below with structurally and functionally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and applications.
Key Findings
Reactivity and Stability: The target compound’s pentenol chain confers unique reactivity. Unlike its analog 1-(benzo[d]thiazol-2-yl)-1-phenylprop-2-en-1-ol, which undergoes 1,3-aryl migration under photochemical conditions, the target compound resists such rearrangements, likely due to steric hindrance from the longer aliphatic chain (). In contrast, iodinated derivatives like 35 exhibit high electrophilicity, enabling their use as alkylating agents in coupling reactions with amines or heterocycles ().
Pharmacological Potential: Compounds such as 3b (oxadiazinane-thione derivative) demonstrate potent antibacterial activity against Staphylococcus aureus (MIC = 3 µg/mL), comparable to tetracycline . Piperazine-linked benzothiazoles (e.g., 13) are explored as serotonin receptor (5HT1A) and transporter (SERT) modulators, highlighting the benzothiazole scaffold’s versatility in central nervous system drug design ().
Synthetic Flexibility :
- The target compound’s synthesis via a Weinreb amide intermediate () contrasts with the thiourea-cyclization approach used for oxadiazinanes (). The latter method offers rapid access to heterocyclic diversity but requires harsh conditions (e.g., formaldehyde/HCl).
Spectroscopic Trends :
- The benzothiazole moiety’s deshielded aromatic protons (δ 7.23–8.00 in the target compound) align with shifts observed in analogs like 5i (δ 7.25–8.10) (). However, electron-withdrawing groups (e.g., 4-chlorophenyl in 3b ) further downfield-shift adjacent protons due to increased electron deficiency.
Table 2: Pharmacological and Physicochemical Comparison
Biological Activity
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol is a notable compound within the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17NOS, with a molecular weight of 295.4 g/mol. Its structure features a benzothiazole ring fused with a phenylpent-4-en-1-ol moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17NOS |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H17NOS/c1-2... |
| SMILES | C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that benzothiazole derivatives can inhibit critical enzymes such as DprE1, essential for the survival of Mycobacterium tuberculosis . This inhibition suggests potential applications in treating tuberculosis and other infectious diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown activity against various bacterial strains and fungi, indicating its potential as an antimicrobial agent . The mechanisms underlying this activity often involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has also focused on the anticancer properties of this compound. A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity towards cancer cells, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction . Specifically, compounds similar to this compound have been shown to selectively target malignant cells while sparing normal cells, making them promising candidates for cancer therapy .
Study on Cytotoxicity
A study investigating the cytotoxic effects of related benzothiazole compounds revealed that they could induce apoptosis in hepatoma cells more effectively than in normal hepatic cells. The mechanism involved ROS generation from mitochondria, leading to mitochondrial membrane potential disruption and caspase activation .
Antitubercular Activity
In another study, benzothiazole derivatives were evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis. The lead compounds demonstrated low minimum inhibitory concentrations (MIC), indicating their potential as therapeutic agents against drug-resistant strains .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol be optimized for higher yield and purity?
- Methodological Answer : The compound is synthesized via alkylation reactions using benzothiazole derivatives and iodinated intermediates. Key steps include deprotonation of benzothiazole with n-BuLi at −78°C, followed by nucleophilic addition to lactones to form hydroxy intermediates. Subsequent iodination with I₂ in CH₂Cl₂ using triphenylphosphine (TPP) and imidazole replaces hydroxyl groups with iodine, improving electrophilicity for downstream reactions . Yield optimization requires strict temperature control (−78°C for deprotonation) and purification via flash chromatography (e.g., EtOAC/hexane gradients) .
Q. What advanced spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve the benzothiazole, phenyl, and pentenol moieties. For example:
- ¹H NMR : Olefinic protons (δ 5.2–5.8 ppm) confirm the pent-4-en-1-ol chain.
- ¹³C NMR : A carbonyl signal at ~170 ppm (if oxidized) or hydroxyl-bearing carbons (~70 ppm) validates the alcohol group.
- Additional characterization via IR (C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. How does the pent-4-en-1-ol moiety influence the compound’s reactivity in alkylation reactions?
- Methodological Answer : The allylic alcohol in pent-4-en-1-ol facilitates nucleophilic substitutions or eliminations. For example, in alkylation with 4-chlorophenylpiperazine, the hydroxyl group is replaced by iodine (via Appel reaction), creating a reactive alkylating agent. The double bond stabilizes transition states during SN2 reactions, enhancing reaction rates .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this benzothiazole derivative?
- Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electron density distributions, HOMO-LUMO gaps, and charge transfer dynamics. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts polarization effects in the benzothiazole ring and π-π stacking with aromatic systems . Molecular docking studies (e.g., AutoDock Vina) further assess binding affinities to biological targets like 5HT1A receptors .
Q. How do structural modifications at the phenyl or thiazole rings affect binding affinity to 5HT1A receptors?
- Methodological Answer : Substituents at the phenyl ring (e.g., electron-withdrawing groups like Cl) enhance receptor affinity by stabilizing dipole interactions. Modifications to the thiazole ring (e.g., replacing sulfur with oxygen) alter planarity and π-stacking capacity. Competitive binding assays (radioligand displacement using [³H]-8-OH-DPAT) quantify affinity changes, while molecular dynamics simulations reveal conformational shifts in receptor-ligand complexes .
Q. What strategies resolve contradictions in biological activity data across different benzothiazole derivatives?
- Methodological Answer : Discrepancies in antibacterial or enzyme inhibition data (e.g., conflicting MIC values) require systematic SAR studies. For example:
- Step 1 : Compare logP values (via HPLC) to assess hydrophobicity-driven membrane penetration.
- Step 2 : Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters.
- Step 3 : Validate results across multiple bacterial strains (e.g., S. aureus vs. E. coli) or enzyme isoforms (e.g., CK1δ vs. CK1ε) .
Data Contradiction Analysis
Q. Why do some studies report weak antibacterial activity for this compound, while others show potency?
- Methodological Answer : Variability arises from differences in bacterial efflux pump expression or assay conditions (e.g., nutrient-rich vs. minimal media). For example, 1-(Benzo[d]thiazol-2-yl) derivatives show strong activity against S. aureus (MIC = 2 µg/mL) but weaker effects on Gram-negative strains due to outer membrane barriers . Standardizing test protocols (CLSI guidelines) and incorporating adjuvant efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) reduce discrepancies .
Experimental Design Considerations
Q. How can researchers design stable analogs of this compound for in vivo neuropharmacology studies?
- Methodological Answer : To improve metabolic stability:
- Strategy 1 : Replace the labile allylic alcohol with a methyl ether or fluorinated group.
- Strategy 2 : Introduce steric hindrance near the benzothiazole ring (e.g., 6-methyl substitution) to reduce CYP450-mediated oxidation.
- Validation : Pharmacokinetic profiling (plasma half-life, AUC) in rodent models and stability assays in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
